2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid
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Overview
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid” are not well-documented in the available literature .Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory Applications
Thiophene derivatives, such as 2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid, have been identified to possess anti-inflammatory properties . These compounds can be synthesized through various methods, including the Gewald reaction, and have potential applications in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Their efficacy in reducing inflammation makes them valuable for pharmaceutical research and drug design.
Material Science: Organic Semiconductors
The thiophene moiety is crucial in the advancement of organic semiconductors . The incorporation of a trifluoromethyl group can enhance the electronic properties of thiophene-based semiconductors, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This application is significant in the development of flexible and lightweight electronic devices.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The trifluoromethyl group may contribute to the compound’s ability to form protective layers on metal surfaces, thus preventing corrosion. This application is particularly relevant in the maintenance of infrastructure and machinery.
Pharmacology: Anticancer Research
Thiophene compounds have shown promise in anticancer research due to their ability to inhibit the growth of cancer cells . The specific compound could be investigated for its potential anticancer activities, contributing to the development of new therapeutic agents.
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit antimicrobial properties . The trifluoromethyl group could potentially enhance these properties, making the compound a candidate for the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens.
Anesthetic Agents
Thiophene derivatives have been used as voltage-gated sodium channel blockers and dental anesthetics in Europe . The compound’s structure could be optimized for improved efficacy and reduced side effects, offering a new option for local anesthesia in dental procedures.
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c1-8(2,7(13)14)5-3-4-15-6(5)9(10,11)12/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCMEPQUMQALKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(SC=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid | |
CAS RN |
1858020-14-0 |
Source
|
Record name | 2-methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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